methyl 4,5-dimethyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
Methyl 4,5-dimethyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H18N2O4S2 and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Structure
Research explores the chemical synthesis and structural analysis of compounds related to methyl 4,5-dimethyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate. Studies have demonstrated methodologies for the synthesis of complex thiophene derivatives, providing insights into their chemical properties and potential applications in materials science and organic synthesis. For instance, the work by Medvedeva et al. (2010) delves into amide acetals in the synthesis of pyridothienopyrimidines, revealing the influence of various factors on the reaction outcomes and introducing a new approach to the synthesis of substituted pyridothienopyrimidines (Medvedeva et al., 2010).
Advanced Materials and Sensing Applications
Research into the functionalization of microporous lanthanide-based metal-organic frameworks with dicarboxylate ligands incorporating methyl-substituted thieno[2,3-b]thiophene groups showcases the potential of such compounds in creating materials with unique properties. These frameworks have been studied for their gas adsorption, sensing properties, and magnetic properties, indicating a wide range of applications from environmental monitoring to electronic devices (Wang et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with a variety of biological targets
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other compounds with similar structures . The compound may bind to its target, causing a conformational change that affects the target’s function.
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways
Pharmacokinetics
Similar compounds have been found to have a variety of pharmacokinetic properties
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level
Action Environment
Similar compounds have been found to be influenced by a variety of environmental factors
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as indole derivatives, have diverse biological activities . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-9-10(2)25-17(15(9)18(23)24-3)20-14(21)8-13-16(22)19-11-6-4-5-7-12(11)26-13/h4-7,13H,8H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFCUVCOYVHLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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